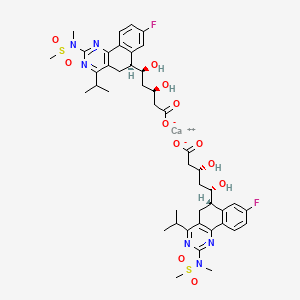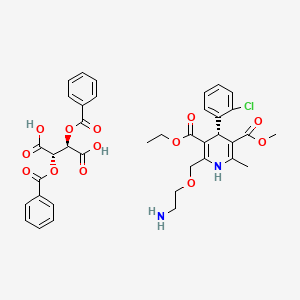![molecular formula C13H14F3N3O B13406727 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.
Reaction Conditions: The hydrogenation reaction is typically carried out at 45 psi of hydrogen pressure with a 20% palladium-carbon catalyst.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions vary depending on the desired transformation.
Major Products: Major products include amino derivatives, nitro derivatives, and substituted tricyclic compounds.
Scientific Research Applications
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various biological tags.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects depend on the specific biological context and target.
Comparison with Similar Compounds
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-triene and 10-Azatricyclo[6.3.1.0]dodeca-2,4,6-triene share structural similarities
Uniqueness: The presence of trifluoroethanone and diamino groups in the compound provides unique reactivity and properties compared to its analogs. These functional groups enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H14F3N3O |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
1-[(1S,8R)-4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2/t6-,7+ |
InChI Key |
LWZYCQINJXEWRC-KNVOCYPGSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
Canonical SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)





![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)


